molecular formula C20H16ClN B3055537 1-(1-Naphthylmethyl)quinolinium chloride CAS No. 65322-65-8

1-(1-Naphthylmethyl)quinolinium chloride

Cat. No. B3055537
CAS RN: 65322-65-8
M. Wt: 305.8 g/mol
InChI Key: SDRNROHXGLGJSB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Naphthylmethyl)quinolinium chloride is a chemical compound with the molecular formula C20H16ClN . Its average mass is approximately 305.8 Da . This compound belongs to the quinolinium family and contains a naphthylmethyl group attached to a quinoline ring.


Molecular Structure Analysis

The molecular structure of 1-(1-Naphthylmethyl)quinolinium chloride consists of a quinoline ring fused with a naphthalene moiety. The chloride ion is associated with the quinolinium cation. The compound’s 3D structure can be visualized using tools like ChemSpider .

Scientific Research Applications

Corrosion Inhibition in Duplex Stainless Steel

1-(1-Naphthylmethyl)quinolinium chloride (NMQCl) shows effectiveness as a corrosion inhibitor in duplex stainless steel (DSS 2205) immersed in hydrochloric acid. The presence of NMQCl significantly reduces corrosion rates, especially at higher nickel contents, showcasing inhibition efficiencies of up to 99% (Ho et al., 2018).

Oxidation Behavior in Biological Systems

In a study focusing on rabbit liver aldehyde oxidase, 1-alkyl(aryl)quinolinium chlorides, which include 1-(1-naphthylmethyl)quinolinium chloride, are oxidized at specific positions depending on the size and steric conformation of the N-1 substituent. This research provides insights into the oxidative behavior of such compounds in biological systems (Angelino et al., 1984).

Interaction with Palladium(II) Chloride

1-(1-Naphthylmethyl)quinolinium chloride and related compounds have been studied for their ability to form complexes with palladium(II) chloride, leading to potential applications in chemical sensing and catalysis. These complexes exhibit specific absorption properties and have been characterized spectrophotometrically (Karljiković et al., 1985).

Halide Sensing in Aqueous Solution

Research into the sensing of chloride ions in aqueous solutions has incorporated 1-(1-Naphthylmethyl)quinolinium chloride derivatives. These compounds, when conjugated with fluorescent probes, demonstrate enhanced binding and quenching properties towards halides, indicating potential for analytical applications in food chemistry and cellular imaging (Kataev et al., 2016).

N-Heterocyclic Carbene Precursors

1-(1-Naphthylmethyl)quinolinium chloride derivatives have been explored as precursors for N-heterocyclic carbenes. These compounds, with various substitutions, influence the electron architecture and properties of the resulting carbenes. This research expands the understanding of carbenes for potential applications in catalysis and materials science (Batsyts et al., 2019).

Synergistic Corrosion Inhibition

A study on the synergistic effects of quinolinium quaternary ammonium salt, closely related to 1-(1-Naphthylmethyl)quinolinium chloride, in combination with Gemini surfactants, reveals enhanced corrosion inhibition properties. This combination is particularly effective in H2S and CO2 saturated brine solutions, indicating potential for improved corrosion resistance in industrial applications (Zhao et al., 2015).

Future Directions

: ChemSpider: 1-(1-Naphthylmethyl)quinolinium chloride

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)quinolin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N.ClH/c1-3-12-19-16(7-1)9-5-10-18(19)15-21-14-6-11-17-8-2-4-13-20(17)21;/h1-14H,15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRNROHXGLGJSB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC4=CC=CC=C43.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049434
Record name 1-(1-Naphthylmethyl)quinolinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-(1-Naphthylmethyl)quinolinium chloride

CAS RN

65322-65-8
Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65322-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(1-Naphthylmethyl)quinolinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-naphthylmethyl)quinolinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(1-Naphthylmethyl)quinolinium chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RH99FJ7RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Naphthylmethyl)quinolinium chloride
Reactant of Route 2
Reactant of Route 2
1-(1-Naphthylmethyl)quinolinium chloride
Reactant of Route 3
1-(1-Naphthylmethyl)quinolinium chloride
Reactant of Route 4
1-(1-Naphthylmethyl)quinolinium chloride
Reactant of Route 5
1-(1-Naphthylmethyl)quinolinium chloride
Reactant of Route 6
1-(1-Naphthylmethyl)quinolinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.